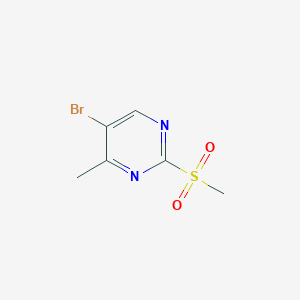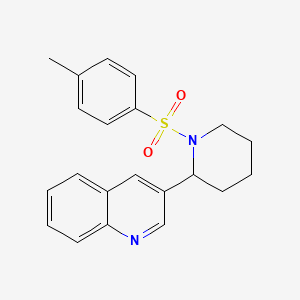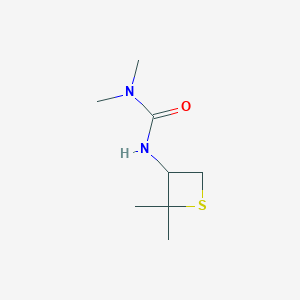
N-(2,3-Dimethylbutyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethylbutyl)thietan-3-amine: is a chemical compound with the molecular formula C₉H₁₉NS. It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is primarily used in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylbutyl)thietan-3-amine typically involves the reaction of 2,3-dimethylbutylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,3-Dimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more stable structure.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dimethylbutyl)thietan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,3-Dimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involving sulfur-containing compounds. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine
- N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
Comparison: N-(2,3-Dimethylbutyl)thietan-3-amine is unique due to its specific thietane ring structure and the presence of the 2,3-dimethylbutyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C9H19NS |
|---|---|
Molekulargewicht |
173.32 g/mol |
IUPAC-Name |
N-(2,3-dimethylbutyl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-7(2)8(3)4-10-9-5-11-6-9/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
GOCXHUFFYDJGJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CNC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)

![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
![7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)



![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B13006169.png)
